molecular formula C8H21Cl2N3O B1527520 3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride CAS No. 1220029-46-8

3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride

Cat. No. B1527520
M. Wt: 246.18 g/mol
InChI Key: FGAFROAIQMXWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride” is a chemical compound that is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants . It is used in many personal care products including soaps, shampoos, and cosmetics .


Synthesis Analysis

DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The molecular structure of this compound is complex. The IUPAC name for a related compound is N1, N1 -Dimethylpropane-1,3-diamine . The chemical formula for a similar compound is C5H14N2 .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, DMAPA, include a molar mass of 102.181 g·mol −1, appearance as a colorless liquid, and an odor that is fishy and ammoniacal . It has a density of 812 mg mL −1 and a boiling point of 132.1 °C .

Safety And Hazards

DMAPA is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is harmful if swallowed or in contact with skin .

Future Directions

The future directions of “3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride” could involve its use in the synthesis of pharmaceuticals . It could also be used as an intermediate for the syntheses of pharmaceuticals, as an agricultural chemical intermediate, as a photographic chemical intermediate, and as a biochemical reagent for enzyme and other studies .

properties

IUPAC Name

3-amino-N-[3-(dimethylamino)propyl]propanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-11(2)7-3-6-10-8(12)4-5-9;;/h3-7,9H2,1-2H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAFROAIQMXWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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